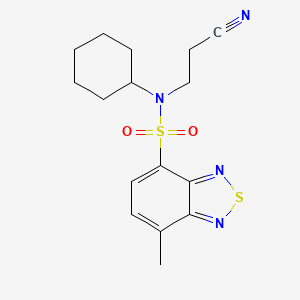
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for research and industrial applications.
准备方法
The synthesis of N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and sulfur-containing reagents.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiadiazole core with sulfonyl chlorides under basic conditions.
Attachment of the Cyanoethyl and Cyclohexyl Groups: The final step involves the alkylation of the sulfonamide with 2-cyanoethyl and cyclohexyl groups using suitable alkylating agents.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
化学反应分析
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.
作用机制
The mechanism of action of N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other benzothiadiazole derivatives, such as:
N-(2-cyanoethyl)-N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide: Similar structure but different substitution pattern.
N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide: Lacks the cyanoethyl group.
N-(2-cyanoethyl)-N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide: Different substitution pattern on the benzothiadiazole core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C16H20N4O2S2 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H20N4O2S2/c1-12-8-9-14(16-15(12)18-23-19-16)24(21,22)20(11-5-10-17)13-6-3-2-4-7-13/h8-9,13H,2-7,11H2,1H3 |
InChI 键 |
MSRWMOMLKGFYJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=NSN=C12)S(=O)(=O)N(CCC#N)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)




![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)




![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)
![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
